Esculentoside C

Übersicht

Beschreibung

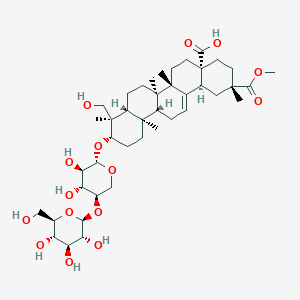

Esculentoside C is a triterpene saponin compound that can be isolated from the roots of the plant Phytolacca esculenta. Triterpene saponins are a class of chemical compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Esculentoside C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves high-speed countercurrent chromatography coupled with evaporative light scattering detection. The optimized two-phase solvent system used for this separation consists of chloroform, methanol, and water in a ratio of 4:4:2 (v/v). The lower phase is used as the mobile phase at a flow rate of 1.5 ml/min .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Phytolacca esculenta. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using a mixture of chloroform, methanol, and water. The extract is further purified using high-speed countercurrent chromatography to obtain this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Esculentoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the hydroxyl groups present in this compound.

Glycosylation: Glycosylation reactions can be carried out using glycosyl donors and catalysts to attach sugar moieties to the aglycone part of this compound.

Major Products Formed:

Hydrolysis: The major products are the aglycone and sugar components.

Oxidation: Oxidized derivatives of this compound.

Glycosylation: Glycosylated derivatives with different sugar moieties attached.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Esculentoside C exhibits several key biological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making it a potential candidate for treating inflammatory diseases.

- Antioxidant Effects : this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase, helping to reduce oxidative stress in cells.

- Antiviral Properties : Recent studies suggest that this compound may inhibit viral replication and bind to host cells, indicating its potential in antiviral drug development.

Case Study 1: Sepsis-Induced Acute Kidney Injury

In a study involving septic rats induced by cecal ligation and puncture (CLP), treatment with this compound at doses of 2.5, 5, or 10 mg/kg significantly improved survival rates and reduced kidney damage scores. The compound also decreased serum levels of inflammatory markers and enhanced antioxidant enzyme activity.

Case Study 2: Antiviral Activity Against SARS-CoV-2

A recent investigation focused on the antiviral effects of this compound against SARS-CoV-2. Molecular docking studies revealed that the compound has a strong binding affinity for the spike protein of the virus, suggesting its potential as an inhibitor of viral entry into host cells.

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6 | Modulation of NF-κB signaling |

| Antioxidant | Increased SOD and glutathione levels | Reduction of oxidative stress |

| Antiviral | Inhibition of viral replication | Binding to viral spike proteins |

Scientific Research Applications

- Pharmaceutical Development : this compound is being explored for its therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular diseases.

- Nutraceuticals : The compound holds potential for use in natural health products and dietary supplements due to its health-promoting properties.

- Cosmetic Industry : Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at protecting skin from oxidative damage.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Esculentoside A: Known for its anti-inflammatory and antioxidant properties.

Esculentoside B: Studied for its cytotoxic activity against cancer cells.

Esculentoside H: Investigated for its antimicrobial and anti-inflammatory effects.

Uniqueness:

- Esculentoside C is unique in its specific molecular structure and the combination of biological activities it exhibits. Its distinct glycosylation pattern and the presence of specific functional groups contribute to its unique properties and potential therapeutic applications.

Biologische Aktivität

Esculentoside C, a triterpene saponin derived from Phytolacca esculenta, has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is structurally classified as a triterpenoid saponin. Its chemical formula and molecular structure contribute to its diverse biological activities. The compound's properties enable it to interact with various biological systems, leading to its therapeutic potential.

Pharmacological Effects

1. Anti-inflammatory Activity

this compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This effect is crucial in conditions characterized by excessive inflammation, such as sepsis and acute kidney injury.

2. Antioxidant Effects

The compound exhibits antioxidant activity, which helps in reducing oxidative stress in cells. This is particularly beneficial in protecting cells from damage caused by reactive oxygen species (ROS). Studies have shown that this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase.

3. Antiviral Properties

Recent studies have explored the antiviral potential of this compound against various viruses. Its mechanism involves inhibiting viral replication and binding to host cells, similar to other saponins from the same plant family. This property makes it a candidate for further research in antiviral drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Signaling Pathways : this compound affects key signaling pathways involved in inflammation, such as the NF-κB pathway, which plays a crucial role in regulating immune responses.

- Modulation of Cytokine Production : By downregulating pro-inflammatory cytokines, this compound helps restore homeostasis in inflammatory conditions.

- Cellular Protection : The compound protects renal tissues from damage during septic conditions by reducing tubular injury scores and lowering levels of blood urea nitrogen (BUN) and creatinine.

Case Study 1: Sepsis-Induced Acute Kidney Injury

In a study involving septic rats induced by cecal ligation and puncture (CLP), treatment with this compound at various doses (2.5, 5, or 10 mg/kg) significantly improved survival rates and reduced kidney damage scores. The compound also decreased serum levels of inflammatory markers and enhanced antioxidant enzyme activity .

Case Study 2: Antiviral Activity

A recent investigation focused on the antiviral effects of this compound against SARS-CoV-2. Molecular docking studies revealed that the compound has a strong binding affinity for the spike protein of the virus, suggesting its potential as an inhibitor of viral entry into host cells . This study highlights the relevance of this compound in the context of emerging viral infections.

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α, IL-1β, IL-6 | Modulation of NF-κB signaling |

| Antioxidant | Increased SOD and glutathione levels | Reduction of oxidative stress |

| Antiviral | Inhibition of viral replication | Binding to viral spike proteins |

Eigenschaften

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O15/c1-37(36(52)53-6)13-15-42(35(50)51)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(39(3,20-44)25(38)9-12-41(26,40)5)57-33-31(48)29(46)24(19-54-33)56-34-32(49)30(47)28(45)23(18-43)55-34/h7,22-34,43-49H,8-20H2,1-6H3,(H,50,51)/t22-,23+,24+,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDFCFOQBAHNPV-RFTJXAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801109702 | |

| Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65931-92-2 | |

| Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65931-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 29-Methyl (3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxyolean-12-ene-28,29-dioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801109702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of vinegar processing on the concentration of Esculentoside C in Phytolaccae Radix?

A1: Vinegar processing significantly reduces the content of this compound in Phytolaccae Radix. A study [] using HPLC-ELSD revealed that the content of this compound decreased from 0.12% in raw Phytolaccae Radix to 0.048% after vinegar processing. This reduction suggests that vinegar processing may be a valuable technique for mitigating the toxicity associated with this compound in traditional medicine preparations.

Q2: How can this compound be effectively separated and purified from other compounds in Radix phytolaccae?

A2: High-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) has proven to be a successful technique for isolating and purifying this compound from Radix phytolaccae []. This method, utilizing a chloroform-methanol-water solvent system, yielded 7.3 mg of this compound with a purity of 96.5% from 150 mg of crude extract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.